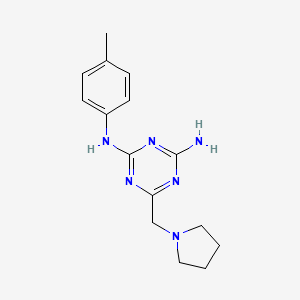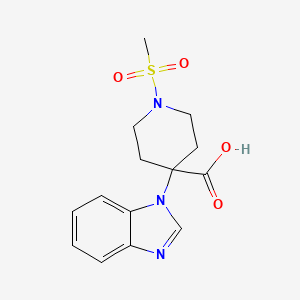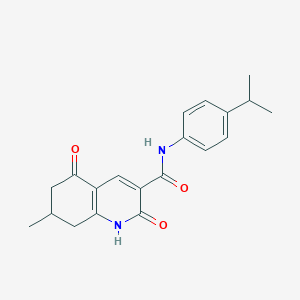
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Ro 15-4513 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Mecanismo De Acción
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, this compound 15-4513 blocks the action of GABA, leading to the inhibition of neuronal activity. This results in the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and to decrease the release of serotonin in the brain. This compound 15-4513 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, this compound 15-4513 has been shown to induce seizures and to increase anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological conditions. This compound 15-4513 is also relatively easy to synthesize and is commercially available. However, this compound 15-4513 has some limitations, including its anxiogenic and convulsant effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513. One possible direction is to investigate the effects of this compound 15-4513 on other neurotransmitter systems and to explore its potential as a treatment for other neurological disorders. Another direction is to develop new analogs of this compound 15-4513 that have improved pharmacological properties and fewer side effects. Finally, further research is needed to better understand the mechanisms underlying the anxiogenic and convulsant effects of this compound 15-4513 and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 2-ethylbenzoyl chloride with 4-benzyl-3-ethyl-1,4-diazepin-5-one in the presence of a base, such as triethylamine. The reaction yields this compound 15-4513 as a white crystalline solid with a melting point of 154-156°C.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the role of the GABAA receptor in various physiological and pathological conditions. It has been shown to be effective in the treatment of anxiety, epilepsy, and alcohol withdrawal syndrome. This compound 15-4513 has also been used to investigate the effects of alcohol on the brain and to develop new drugs for the treatment of alcoholism.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-19-12-8-9-13-21(19)23(27)24-15-14-22(26)25(20(4-2)17-24)16-18-10-6-5-7-11-18/h5-13,20H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXITEITDHUTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)

![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)
![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)
![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)